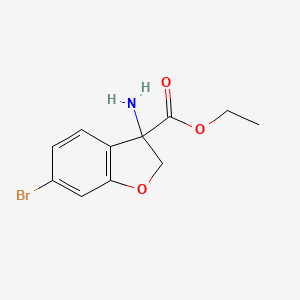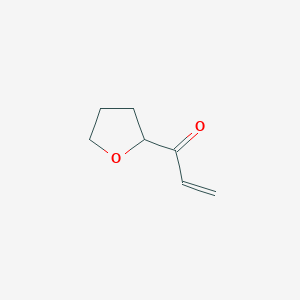
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a hydroxypropanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Oxo-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid.
Reduction: 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its pyrazole moiety which is known to interact with various biological targets.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-(1-phenyl-1h-pyrazol-5-yl)propanoic acid: Similar structure but with the pyrazole ring substituted at a different position.
3-Hydroxy-3-(1-phenyl-1h-pyrazol-3-yl)propanoic acid: Another positional isomer with different biological activities.
1-Phenyl-3-(3-hydroxypropyl)-1H-pyrazole: Lacks the carboxylic acid group but retains the hydroxypropyl and phenyl substituents.
Uniqueness
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-(1-phenylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(6-12(16)17)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,16,17) |
Clave InChI |
ASSBNSLOZGUFNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)


![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)








